Dapagliflozin

Catalog No.
S525008
CAS No.
461432-26-8
M.F
C21H25ClO6
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapagliflozin

CAS Number

461432-26-8

Product Name

Dapagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

JVHXJTBJCFBINQ-ADAARDCZSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-(3-(4-ethoxybenzyl)-4-chlorophenyl)-6-hydroxymethyltetrahydro-2H-pyran-3,4,5-triol, BMS 512148, BMS-512148, BMS512148, dapagliflozin, forxiga

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

The exact mass of the compound Dapagliflozin is 408.13397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dapagliflozin is a C-glucoside derivative that functions as a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This transporter is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, Dapagliflozin induces glucosuria, an effect that is leveraged in metabolic disease research. The compound specified by CAS number 461432-26-8 is the anhydrous parent molecule, or free base, which serves as the active pharmaceutical ingredient (API) and a critical starting point for the development of various solvated forms, co-crystals, and formulations. Its solubility in organic solvents like DMSO, methanol, and ethanol facilitates its use in a wide range of laboratory and process chemistry applications.

While other SGLT2 inhibitors like Canagliflozin and Empagliflozin share a common mechanism, they are not directly interchangeable with Dapagliflozin in many research and development settings. Critical differences in selectivity against the SGLT1 transporter, pharmacokinetic profiles, and solid-state properties dictate their suitability for specific applications. For instance, Canagliflozin exhibits lower selectivity for SGLT2 over SGLT1 compared to Dapagliflozin, which can introduce confounding variables in studies aiming to isolate SGLT2-specific effects. Furthermore, the choice between the anhydrous form (CAS 461432-26-8) and its common solvate, Dapagliflozin Propanediol monohydrate, is a crucial procurement decision. The anhydrous form is often preferred for developing novel non-aqueous formulations, as a precursor for specific synthesis routes, or in applications where the presence of solvate molecules (water and propanediol) would interfere with process chemistry or final product stability.

Superior SGLT2/SGLT1 Selectivity for Targeted Mechanistic Studies

Dapagliflozin demonstrates exceptionally high selectivity for the target SGLT2 transporter over the SGLT1 isoform. In a direct comparison using human transporter proteins expressed in CHO cells, Dapagliflozin's IC50 for hSGLT2 was 1.1 nM, while its IC50 for hSGLT1 was 1,391 nM, yielding a selectivity ratio of over 1200-fold. This contrasts with other in-class inhibitors like Canagliflozin, which is noted for being less selective and having a greater inhibitory effect on SGLT1 at therapeutic concentrations. Empagliflozin also shows high selectivity, but Dapagliflozin's profile is well-established as a benchmark for SGLT2-pure inhibition.

Evidence DimensionInhibitor Selectivity (hSGLT2 vs. hSGLT1)
Target Compound DataDapagliflozin: >1200-fold selectivity (IC50 hSGLT1 / IC50 hSGLT2)
Comparator Or BaselineCanagliflozin: Lower selectivity for SGLT2 over SGLT1.
Quantified DifferenceDapagliflozin IC50 for hSGLT1 (1,391 nM) is over 1200 times higher than for hSGLT2 (1.1 nM).
ConditionsInhibition of [14C]AMG uptake in CHO cells expressing human SGLT1 or SGLT2.

For researchers needing to minimize confounding effects from SGLT1 inhibition (e.g., in gastrointestinal or cardiac models), Dapagliflozin provides a more precise tool for isolating SGLT2-specific pathways.

Distinct Solid-State Properties of Anhydrous Form for Formulation and Process Control

The anhydrous Dapagliflozin (CAS 461432-26-8), also referred to as the free base (D-FB), possesses distinct thermal and physical properties compared to its common solvate, Dapagliflozin Propanediol monohydrate (D-PD). The D-PD form is known to lose its crystalline structure at moderately elevated temperatures. In contrast, the anhydrous form does not exhibit the thermal events associated with the loss of water and propanediol, offering a more stable precursor for high-temperature processing or for formulations where the presence of these solvates is undesirable. While the D-PD form was developed to improve stability over the initially amorphous API, the crystalline anhydrous form provides a well-defined, solvent-free starting material for creating other co-crystals or for use in non-aqueous systems.

Evidence DimensionThermal Stability / Composition
Target Compound DataAnhydrous Dapagliflozin: Thermally stable with no significant weight loss until decomposition; free of water and propanediol solvates.
Comparator Or BaselineDapagliflozin Propanediol Monohydrate: Loses solvent and crystalline structure at elevated temperatures. TGA shows weight loss corresponding to water and propanediol.
Quantified DifferenceAbsence of low-temperature endotherms (desolvation events) in DSC thermograms compared to the propanediol monohydrate form.
ConditionsThermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Procuring the anhydrous form provides critical process control, enabling development of solvent-free formulations and avoiding the material transformations and potential instability associated with the propanediol monohydrate solvate under thermal stress.

Defined Pharmacokinetic Profile with High Oral Bioavailability

Dapagliflozin exhibits a well-characterized pharmacokinetic profile suitable for in vivo research, marked by rapid absorption and high oral bioavailability. Following oral administration, maximum plasma concentrations are typically reached within 2 hours. Its oral bioavailability is approximately 78%. This high and consistent bioavailability simplifies dose calculations for animal studies compared to compounds with lower or more variable absorption. While other SGLT2 inhibitors also have good bioavailability, Dapagliflozin's 78% value provides a reliable baseline for exposure in preclinical models. Furthermore, its plasma protein binding is 91%, a parameter that is not significantly altered by renal or hepatic impairment, adding to its predictable behavior in various physiological models.

Evidence DimensionOral Bioavailability
Target Compound DataDapagliflozin: ~78%
Comparator Or BaselineEmpagliflozin: ~60% (Note: Bioavailability can vary, but this is a reported value)
Quantified DifferenceDapagliflozin exhibits higher oral bioavailability compared to some other SGLT2 inhibitors.
ConditionsOral administration in human subjects.

High and predictable oral bioavailability ensures more reliable and reproducible compound exposure in in vivo experiments, reducing variability and improving the statistical power of study outcomes.

Reference Standard for High-Selectivity SGLT2 Inhibition Studies

Where research requires the precise isolation of SGLT2-mediated effects without the confounding influence of SGLT1 inhibition, Dapagliflozin is a primary choice. Its >1200-fold selectivity makes it a superior tool for mechanistic studies in renal physiology, cardiology, and endocrinology compared to less selective analogs.

Precursor for Novel Formulation and Co-crystal Development

The anhydrous form (CAS 461432-26-8) is the ideal starting material for developing advanced formulations such as amorphous solid dispersions or novel co-crystals. Its solvent-free nature provides a clean baseline for process chemistry and ensures that final product properties are not influenced by pre-existing solvates, a critical factor when dealing with the known thermal sensitivity of the propanediol monohydrate form.

In Vivo Studies Requiring Predictable Oral Exposure

For preclinical in vivo studies in animal models of metabolic disease, Dapagliflozin's high (78%) and consistent oral bioavailability ensures reliable and reproducible systemic exposure. This minimizes dose-related variability, leading to more robust and statistically significant experimental outcomes when investigating the downstream effects of SGLT2 inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

408.1339662 Da

Monoisotopic Mass

408.1339662 Da

Boiling Point

609

Heavy Atom Count

28

LogP

2.7

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1ULL0QJ8UC

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (42.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (42.86%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (85.71%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dapagliflozin is indicated as an adjunct treatment, alongside diet and exercise, to improve glycemic control in patients ≥10 years of age with type 2 diabetes mellitus. For patients with chronic kidney disease at risk of progression, dapagliflozin in used to reduce the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure. Dapagliflozin is also indicated to either reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visit in adults with heart failure or reduce the risk of hospitalization for heart failure in adults with type 2 diabetes mellitus and either established cardiovascular disease or multiple cardiovascular risk factors. Combination products with dapagliflozin also exist, either as a dapagliflozin-saxagliptin or dapagliflozin-metformin hydrochloride formulation. Both are used as an adjunct treatment to diet and exercise to improve glycemic control in adults with type 2 diabetes.
FDA Label
Type 2 diabetes mellitusForxiga is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureForxiga is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseForxiga is indicated in adults for the treatment of chronic kidney disease.
Type 2 diabetes mellitusEdistride is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureEdistride is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseEdistride is indicated in adults for the treatment of chronic kidney disease.
Type 2 diabetes mellitusDapagliflozin Viatris is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exercise- as monotherapy when metformin is considered inappropriate due to intolerance. - in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureDapagliflozin Viatris is indicated in adults for the treatment of symptomatic chronic heart failure with reduced ejection fraction. Chronic kidney diseaseDapagliflozin Viatris is indicated in adults for the treatment of chronic kidney disease.
Treatment of type I diabetes mellitus
Treatment of ischaemic heart disease
Treatment of type II diabetes mellitus
Treatment of Coronavirus disease 2019 (COVID-19)
Treatment of chronic kidney disease
Prevention of cardiovascular events in patients with chronic heart failure

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hypoglycemic Agents; Sodium-Glucose Cotransporter 2 Inhibitors; SGLT2 Inhibitors

Pharmacology

Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron[A6757]. SGLT2 facilitates 90% of glucose resorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine[A6757]. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus[A6757].
Dapagliflozin is a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Dapagliflozin selectively and potently inhibits SGLT2 compared to SGLT1, which is the cotransporter of glucose in the gut.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10BD
A10BD21
A10BD15
A10BK01
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK01 - Dapagliflozin

Mechanism of Action

Dapagliflozin inhibits the sodium-glucose cotransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

461432-26-8

Absorption Distribution and Excretion

Oral dapagliflozin reaches a maximum concentration within 1 hour of administration when patients have been fasting. Following oral administration of dapagliflozin, the maximum plasma concentration (Cmax) is usually attained within 2 hours under fasting state. The Cmax and AUC values increase dose proportionally with an increase in dapagliflozin dose in the therapeutic dose range. The absolute oral bioavailability of dapagliflozin following the administration of a 10 mg dose is 78%. Administration of dapagliflozin with a high-fat meal decreases its Cmax by up to 50% and prolongs Tmax by approximately 1 hour but does not alter AUC as compared with the fasted state. These changes are not considered to be clinically meaningful and dapagliflozin can be administered with or without food.
Dapagliflozin and related metabolites are primarily eliminated via the renal pathway. Following a single 50 mg dose of [14C]-dapagliflozin, 75% and 21% of total radioactivity is excreted in urine and feces, respectively. In urine, less than 2% of the dose is excreted as the parent drug. In feces, approximately 15% of the dose is excreted as the parent drug.
The volume of distribution was estimated to be 118L.
Oral plasma clearance was 4.9 mL/min/kg, and renal clearance was 5.6 mL/min.

Metabolism Metabolites

Dapagliflozin is primarily glucuronidated to become the inactive 3-O-glucuronide metabolite(60.7%). Dapagliflozin also produces another minor glucuronidated metabolite(5.4%), a de-ethylated metabolite(<5%), and a hydroxylated metabolite(<5%). Metabolism of dapagliflozin is mediated by cytochrome p-450(CYP)1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP3A4, uridine diphosphate glucuronyltransferase(UGT)1A9, UGT2B4, and UGT2B7. Glucuronidation to the major metabolite is mediated by UGT1A9.

Wikipedia

Dapagliflozin

FDA Medication Guides

FARXIGA
DAPAGLIFLOZIN
TABLET;ORAL
ASTRAZENECA AB
06/12/2024
XIGDUO XR
DAPAGLIFLOZIN; METFORMIN HYDROCHLORIDE
TABLET, EXTENDED RELEASE;ORAL

Biological Half Life

The mean plasma terminal half-life (t1/2) for dapagliflozin is approximately 12.9 hours following a single oral dose of 10 mg. In healthy subjects given a single oral dose of 50 mg of dapagliflozin, the mean terminal half-life was 13.8 hours.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Hinnen D. Glucuretic effects and renal safety of dapagliflozin in patients with type 2 diabetes. Ther Adv Endocrinol Metab. 2015 Jun;6(3):92-102. doi: 10.1177/2042018815575273. Review. PubMed PMID: 26137213; PubMed Central PMCID: PMC4480550.
2: Liakos A, Karagiannis T, Bekiari E, Boura P, Tsapas A. Update on long-term efficacy and safety of dapagliflozin in patients with type 2 diabetes mellitus. Ther Adv Endocrinol Metab. 2015 Apr;6(2):61-7. doi: 10.1177/2042018814560735. Review. PubMed PMID: 25941564; PubMed Central PMCID: PMC4406879.
3: Vivian EM. Dapagliflozin: a new sodium-glucose cotransporter 2 inhibitor for treatment of type 2 diabetes. Am J Health Syst Pharm. 2015 Mar 1;72(5):361-72. doi: 10.2146/ajhp140168. Review. PubMed PMID: 25694411.
4: Filippatos TD, Liberopoulos EN, Elisaf MS. Dapagliflozin in patients with type 2 diabetes mellitus. Ther Adv Endocrinol Metab. 2015 Feb;6(1):29-41. doi: 10.1177/2042018814558243. Review. PubMed PMID: 25678954; PubMed Central PMCID: PMC4321869.
5: Sposetti G, MacKinnon I, Barengo NC. Dapagliflozin: drug profile and its role in individualized treatment. Expert Rev Cardiovasc Ther. 2015 Feb;13(2):129-39. doi: 10.1586/14779072.2015.995636. Epub 2015 Jan 6. Review. PubMed PMID: 25560982.
6: Anderson SL. Dapagliflozin efficacy and safety: a perspective review. Ther Adv Drug Saf. 2014 Dec;5(6):242-54. doi: 10.1177/2042098614551938. Review. PubMed PMID: 25436106; PubMed Central PMCID: PMC4232499.
7: Maranghi M, Carnovale A, Durante C, Tarquini G, Tiseo G, Filetti S. Pharmacokinetics, pharmacodynamics and clinical efficacy of dapagliflozin for the treatment of type 2 diabetes. Expert Opin Drug Metab Toxicol. 2015 Jan;11(1):125-37. doi: 10.1517/17425255.2015.986457. Epub 2014 Nov 24. Review. PubMed PMID: 25418019.
8: Plosker GL. Dapagliflozin: a review of its use in patients with type 2 diabetes. Drugs. 2014 Dec;74(18):2191-209. doi: 10.1007/s40265-014-0324-3. Review. PubMed PMID: 25389049.
9: Thomas MC. Renal effects of dapagliflozin in patients with type 2 diabetes. Ther Adv Endocrinol Metab. 2014 Jun;5(3):53-61. doi: 10.1177/2042018814544153. Review. PubMed PMID: 25126408; PubMed Central PMCID: PMC4132377.
10: Orme M, Fenici P, Lomon ID, Wygant G, Townsend R, Roudaut M. A systematic review and mixed-treatment comparison of dapagliflozin with existing anti-diabetes treatments for those with type 2 diabetes mellitus inadequately controlled by sulfonylurea monotherapy. Diabetol Metab Syndr. 2014 Jun 11;6:73. doi: 10.1186/1758-5996-6-73. eCollection 2014. Review. PubMed PMID: 25006351; PubMed Central PMCID: PMC4085736.
11: Aylsworth A, Dean Z, VanNorman C, Nkemdirim Okere A. Dapagliflozin for the Treatment of Type 2 Diabetes Mellitus. Ann Pharmacother. 2014 Jun 20;48(9):1202-1208. [Epub ahead of print] Review. PubMed PMID: 24951310.
12: Salvo MC, Brooks AD, Thacker SM. Patient considerations in the management of type 2 diabetes - critical appraisal of dapagliflozin. Patient Prefer Adherence. 2014 Apr 22;8:493-502. doi: 10.2147/PPA.S59169. eCollection 2014. Review. PubMed PMID: 24790417; PubMed Central PMCID: PMC4003262.
13: Balakumar P, Sundram K, Dhanaraj SA. Dapagliflozin: glucuretic action and beyond. Pharmacol Res. 2014 Apr;82:34-9. doi: 10.1016/j.phrs.2014.03.008. Epub 2014 Apr 3. Review. PubMed PMID: 24705156.
14: Albarrán OG, Ampudia-Blasco FJ. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes]. Med Clin (Barc). 2013 Sep;141 Suppl 2:36-43. doi: 10.1016/S0025-7753(13)70062-9. Review. Spanish. PubMed PMID: 24444523.
15: Goring S, Hawkins N, Wygant G, Roudaut M, Townsend R, Wood I, Barnett AH. Dapagliflozin compared with other oral anti-diabetes treatments when added to metformin monotherapy: a systematic review and network meta-analysis. Diabetes Obes Metab. 2014 May;16(5):433-42. doi: 10.1111/dom.12239. Epub 2013 Dec 16. Review. PubMed PMID: 24237939.
16: Kilov G, Leow S, Thomas M. SGLT2 inhibition with dapagliflozin -- a novel approach for the management of type 2 diabetes. Aust Fam Physician. 2013 Oct;42(10):706-10. Review. PubMed PMID: 24130972.
17: Zhang M, Zhang L, Wu B, Song H, An Z, Li S. Dapagliflozin treatment for type 2 diabetes: a systematic review and meta-analysis of randomized controlled trials. Diabetes Metab Res Rev. 2014 Mar;30(3):204-21. doi: 10.1002/dmrr.2479. Review. PubMed PMID: 24115369.
18: Kasichayanula S, Liu X, Lacreta F, Griffen SC, Boulton DW. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clin Pharmacokinet. 2014 Jan;53(1):17-27. doi: 10.1007/s40262-013-0104-3. Review. PubMed PMID: 24105299.
19: Kleefstra N, Drion I, van Hateren KJ, Holleman F, Goudswaard AN, Bilo HJ. [SGLT-2 inhibitors: diabetes treatment by glycosuria; literature review on the effect of dapagliflozin]. Ned Tijdschr Geneeskd. 2013;157(38):A5969. Review. Dutch. PubMed PMID: 24050445.
20: Abdul-Ghani MA, DeFronzo RA. Dapagliflozin for the treatment of type 2 diabetes. Expert Opin Pharmacother. 2013 Aug;14(12):1695-703. doi: 10.1517/14656566.2013.812632. Epub 2013 Jun 26. Review. PubMed PMID: 23800130.

Explore Compound Types